An In-depth Technical Guide to the Physical Properties of 3-(Azetidin-3-yloxy)oxolan-2-one
An In-depth Technical Guide to the Physical Properties of 3-(Azetidin-3-yloxy)oxolan-2-one
Foreword
Molecular Structure and Predicted Core Properties
The structure of 3-(Azetidin-3-yloxy)oxolan-2-one combines two key heterocyclic systems: a four-membered azetidine ring and a five-membered γ-butyrolactone ring, connected by an ether linkage. This unique combination suggests potential applications as a versatile building block in medicinal chemistry. The azetidine moiety is a recognized pharmacophore in various biologically active compounds, while the γ-butyrolactone core is present in numerous natural products and synthetic molecules.[1]
The physical properties of this molecule will be a composite of the characteristics of these two rings and the connecting ether group. The presence of the basic nitrogen in the azetidine ring and the lactone functionality will be key determinants of its solubility, reactivity, and intermolecular interactions.
A summary of the core calculated and predicted physical properties is presented below. It is crucial to note that these are theoretical values and require experimental validation.
| Property | Predicted Value | Source / Method |
| Molecular Formula | C₇H₁₁NO₃ | Calculation |
| Molecular Weight | 157.17 g/mol | Calculation |
| Monoisotopic Mass | 157.07389 Da | Calculation |
| Topological Polar Surface Area (TPSA) | 50.7 Ų | Prediction |
| XLogP3 | -1.1 | Prediction |
| Hydrogen Bond Donor Count | 1 | Prediction |
| Hydrogen Bond Acceptor Count | 4 | Prediction |
These properties are computationally derived and should be confirmed via experimental analysis.
Component Analysis and Expected Physicochemical Behavior
To understand the expected properties of the complete molecule, we can analyze its primary components:
The Azetidine Moiety
Azetidines are four-membered, nitrogen-containing saturated heterocycles.[2] The unsubstituted azetidine ring has a basic pKa of approximately 11.3, indicating that the nitrogen atom is readily protonated.[2] This property will significantly influence the solubility of 3-(Azetidin-3-yloxy)oxolan-2-one in aqueous media, particularly at acidic pH where it will form a soluble salt.
The Oxolan-2-one (γ-Butyrolactone) Moiety
γ-Butyrolactone (GBL) is a colorless, water-miscible liquid.[3] Its lactone (cyclic ester) functionality is susceptible to hydrolysis, especially under basic conditions, which would lead to ring-opening and the formation of the corresponding γ-hydroxybutyrate salt. This potential for degradation is an important consideration for formulation and stability studies.
The Ether Linkage
The ether linkage connecting the two rings is generally stable but can influence the molecule's conformation and polarity. It also adds to the number of hydrogen bond acceptors, which can affect solubility and interactions with biological targets.
Experimental Determination of Physical Properties: Protocols and Rationale
The following sections provide detailed protocols for the experimental determination of the key physical properties of 3-(Azetidin-3-yloxy)oxolan-2-one. The choice of these methods is based on standard practices for the characterization of novel small organic molecules.
Workflow for Physicochemical Characterization
The overall workflow for characterizing a new chemical entity like 3-(Azetidin-3-yloxy)oxolan-2-one involves a logical progression from basic identification to more complex property analysis.
Caption: Workflow for the synthesis, purification, and characterization of 3-(Azetidin-3-yloxy)oxolan-2-one.
Melting Point Determination
Principle: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.
Protocol (Capillary Method):
-
Ensure the sample is thoroughly dried to remove any residual solvent.
-
Finely powder a small amount of the crystalline sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-15 °C per minute initially.
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Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
Repeat the measurement two more times and calculate the average.
Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate determination.
Solubility Profiling
Principle: Determining the solubility in various solvents is critical for designing purification methods, formulating solutions for biological assays, and predicting in vivo behavior.
Protocol (Thermodynamic Solubility):
-
Add a known excess amount of the compound to a fixed volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS, ethanol, DMSO) in a glass vial.
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully remove a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV or LC-MS.
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The solubility is expressed in units such as mg/mL or µM.
Trustworthiness: This method is considered the "gold standard" as it measures the true equilibrium solubility. Including a time-course study (e.g., sampling at 24, 48, and 72 hours) can validate that equilibrium has been reached.
pKa Determination
Principle: The pKa is the pH at which a molecule is 50% ionized. For this compound, the pKa of the azetidine nitrogen will govern its charge state at different physiological pH values, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol (Potentiometric Titration):
-
Accurately weigh and dissolve a sample of the compound in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).
-
Add a calibrated pH electrode to the solution.
-
Slowly titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Record the pH of the solution after each incremental addition of the titrant.
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Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, where half of the basic nitrogen has been protonated.
Caption: Workflow for pKa determination via potentiometric titration.
Spectroscopic Characterization
While not strictly physical properties, spectroscopic data are essential for structural confirmation and are an integral part of the compound's characterization file.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of the atoms in the molecule. The chemical shifts of the protons and carbons on the azetidine and oxolanone rings will be characteristic.[4]
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the key functional groups: a strong C=O stretch for the lactone (around 1770 cm⁻¹), a C-N stretch for the azetidine, and a C-O stretch for the ether linkage.
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High-Resolution Mass Spectrometry (HRMS): HRMS will provide a highly accurate mass measurement, which can be used to confirm the elemental composition (molecular formula) of the compound.
Conclusion
3-(Azetidin-3-yloxy)oxolan-2-one is a molecule with significant potential, warranting a thorough investigation of its physical properties. This guide provides a comprehensive framework for this characterization, combining theoretical predictions with detailed, practical protocols for experimental determination. By following these self-validating systems, researchers can generate a reliable and complete physicochemical profile, which is an indispensable step in the journey of drug discovery and development.
References
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